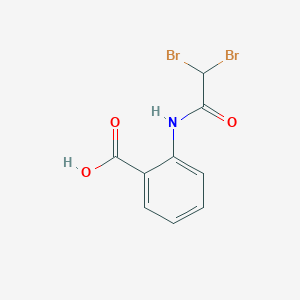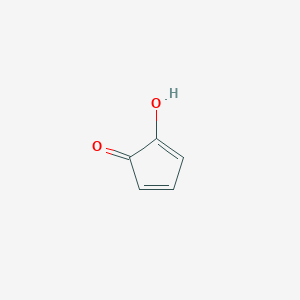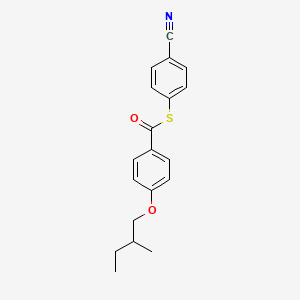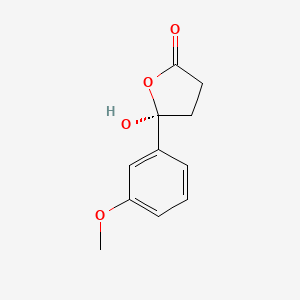
(5S)-5-Hydroxy-5-(3-methoxyphenyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-5-Hydroxy-5-(3-methoxyphenyl)oxolan-2-one is a chemical compound with the molecular formula C10H12O4 It is a derivative of oxolane, featuring a hydroxy group and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Hydroxy-5-(3-methoxyphenyl)oxolan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and dihydroxyacetone.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the specific synthetic route. Commonly used reagents include acids like hydrochloric acid or bases like sodium hydroxide.
Cyclization: The key step involves the cyclization of the intermediate to form the oxolane ring. This can be achieved through intramolecular condensation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-5-Hydroxy-5-(3-methoxyphenyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(5S)-5-Hydroxy-5-(3-methoxyphenyl)oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (5S)-5-Hydroxy-5-(3-methoxyphenyl)oxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Specific pathways involved may include oxidative stress pathways and signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
(5S)-5-Hydroxy-5-(4-methoxyphenyl)oxolan-2-one: Similar structure but with a different position of the methoxy group.
(5S)-5-Hydroxy-5-(3-ethoxyphenyl)oxolan-2-one: Similar structure but with an ethoxy group instead of a methoxy group.
(5S)-5-Hydroxy-5-(3-methoxyphenyl)tetrahydrofuran-2-one: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
(5S)-5-Hydroxy-5-(3-methoxyphenyl)oxolan-2-one is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups
Propiedades
Número CAS |
63268-08-6 |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
(5S)-5-hydroxy-5-(3-methoxyphenyl)oxolan-2-one |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-2-3-8(7-9)11(13)6-5-10(12)15-11/h2-4,7,13H,5-6H2,1H3/t11-/m0/s1 |
Clave InChI |
HPBCXPHQHFGQEL-NSHDSACASA-N |
SMILES isomérico |
COC1=CC=CC(=C1)[C@@]2(CCC(=O)O2)O |
SMILES canónico |
COC1=CC=CC(=C1)C2(CCC(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


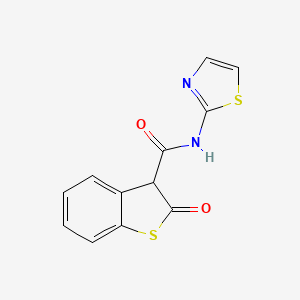
![4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14492144.png)
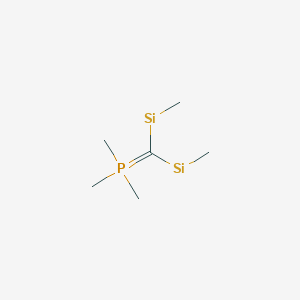
![Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14492156.png)
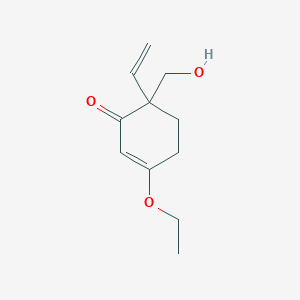
![2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride](/img/structure/B14492161.png)


![Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-](/img/structure/B14492177.png)
